Faropenem

Descripción general

Descripción

Faropenem es un antibiótico betalactámico activo por vía oral que pertenece al grupo de los penems. Es conocido por su resistencia a algunas formas de betalactamasas de espectro extendido, lo que lo convierte en una opción valiosa en el tratamiento de infecciones bacterianas . This compound fue desarrollado por Daiichi Asubio Pharma y se comercializa en dos formas: this compound sódico y this compound medoxomil .

Mecanismo De Acción

Faropenem ejerce sus efectos inhibiendo la síntesis de las paredes celulares bacterianas. Se une e inhibe competitivamente la enzima transpeptidasa, que es esencial para la reticulación de las cadenas poliméricas de peptidoglicano en la pared celular bacteriana. Esta inhibición conduce a la interrupción de la síntesis de la pared celular y, en última instancia, a la muerte de las bacterias .

Análisis Bioquímico

Biochemical Properties

Faropenem has been shown to target the L,D-transpeptidase-2, a validated target in Mycobacterium tuberculosis . This enzyme plays a crucial role in mycobacterial cell wall remodeling . This compound inhibits this protein using an unconventional mechanism of action, acting as effectively as carbapenem-type antibiotics .

Cellular Effects

This compound has been shown to have significant effects on the treatment of Enterobacterales infections .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the L,D-transpeptidase-2 enzyme . Following the nucleophilic attack by the active-site cysteine on the lactam ring of this compound, the primary adduct decomposes, leaving a small fragment of the antibiotic attached to the enzyme .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de faropenem implica varios pasos, comenzando con la condensación de (3R, 4R) -3- [®-1-terc-butil-dimetilsiloxietil] -4- [®-acetoxi] azacilobutíl-2-ona y R- (+) -tiotetrahidrofuríl-2-ácido fórmico usando haluro de zinc como catalizador. Este intermedio se somete a acilación con cloruro de terc-butoxalilo, seguido de ciclación con trietil-fosfito. El paso final implica la eliminación de grupos protectores hidroxilo y carboxilo usando ácido trifluoroacético .

Métodos de producción industrial: En entornos industriales, el this compound sódico se prepara mezclando carbonato de potasio, R- (+) -tio-tetrahidrofurano-2-ácido fórmico y (3R, 4R) -4-acetoxil-3- [®-(terc-butil dimetil siloxi) etil] azetidin-2-cetona. Esta mezcla se somete a varias reacciones, incluida la acilación, ciclación y desprotección, para producir this compound sódico con alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: Faropenem se somete a varias reacciones químicas, incluida la hidrólisis por betalactamasas. Reacciona con betalactamasas tanto de serina como metálicas, lo que lleva a la formación de múltiples productos .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de this compound incluyen haluro de zinc, cloruro de terc-butoxalilo, trietil-fosfito y ácido trifluoroacético . Las reacciones generalmente ocurren a temperaturas controladas y condiciones de pH específicas para garantizar un alto rendimiento y pureza.

Principales productos formados: Los principales productos formados a partir de las reacciones de this compound con betalactamasas incluyen derivados de imina y enamina, con variaciones que dependen de la betalactamasa específica involucrada .

Aplicaciones Científicas De Investigación

Faropenem ha sido estudiado extensamente por sus propiedades antimicrobianas. Es eficaz contra un amplio espectro de bacterias, incluidos aerobios y anaerobios Gram-positivos y Gram-negativos . Su resistencia a la degradación por betalactamasas lo convierte en una opción valiosa para tratar infecciones causadas por bacterias resistentes. This compound se utiliza en el tratamiento de infecciones del tracto respiratorio, infecciones del tracto urinario e infecciones de la piel .

Comparación Con Compuestos Similares

Faropenem pertenece al grupo de antibióticos penems, que también incluye compuestos como imipenem, meropenem, doripenem, biapenem, panipenem y ertapenem . En comparación con estos compuestos, el this compound es único en su biodisponibilidad oral y resistencia a la degradación por betalactamasas . Su actividad de amplio espectro y estabilidad lo convierten en una opción valiosa para tratar una variedad de infecciones bacterianas.

Conclusión

This compound es un antibiótico betalactámico versátil y eficaz con una resistencia significativa a la degradación por betalactamasas. Sus propiedades únicas y su actividad de amplio espectro lo convierten en una herramienta valiosa en la lucha contra las infecciones bacterianas, especialmente las causadas por cepas resistentes.

Propiedades

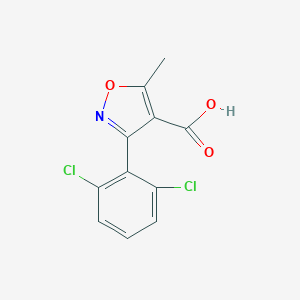

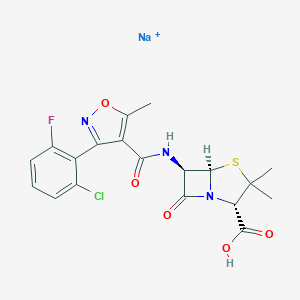

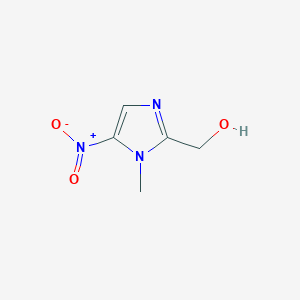

IUPAC Name |

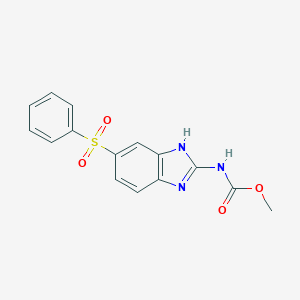

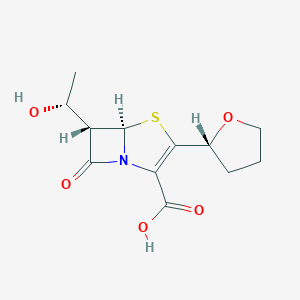

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGAKXAHAYOLDJ-FHZUQPTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046430 | |

| Record name | Fropenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106560-14-9 | |

| Record name | Faropenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106560-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Faropenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106560149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Faropenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12190 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fropenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAROPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F52Y83BGH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Faropenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does faropenem interact with its target in bacteria?

A1: this compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. []

Q2: What is the impact of this compound binding to PBPs on bacterial morphology?

A2: this compound exhibits high binding affinity to high-molecular-weight PBPs and lower affinity for low-molecular-weight PBPs in both Gram-positive and Gram-negative bacteria. [] This binding triggers morphological changes in bacteria. In Staphylococcus aureus, this compound induces irregular septum formation and cell lysis. [] In Escherichia coli, it causes a transition from rod-shaped to spherical forms, eventually leading to cell lysis. []

Q3: Has this compound demonstrated efficacy in animal models of infection?

A5: Yes, this compound has demonstrated efficacy in a murine model of Bacillus anthracis inhalation. [] In this study, this compound administered intraperitoneally provided significant postexposure prophylaxis, and the percentage of time that free drug concentrations exceeded the minimum inhibitory concentration (%TMIC) was the strongest predictor of survival. []

Q4: Are there in vivo studies demonstrating this compound's efficacy against extended-spectrum β-lactamase-producing (ESBL) E. coli?

A6: Yes, a canine ex vivo model using urine samples from healthy dogs treated with this compound demonstrated its efficacy against ESBL-producing E. coli. [] The study showed that this compound achieves high urine concentrations and exhibits potent bactericidal activity, supporting its potential use for treating UTIs caused by ESBL-producing bacteria. []

Q5: What is known about this compound resistance in bacteria?

A7: While this compound is stable against many β-lactamases, including some extended-spectrum β-lactamases (ESBLs), there is evidence of emerging resistance. [, ] In vitro studies have reported the development of this compound resistance in some bacterial species, and there are concerns that this resistance could potentially lead to cross-resistance with carbapenems. []

Q6: Can this compound be used to detect carbapenemase activity in Enterobacteriaceae?

A8: Yes, a disc susceptibility test using this compound has been shown to be a highly predictive screening tool for carbapenemase-producing Enterobacteriaceae. [] A study showed that 99% of carbapenemase producers exhibited growth up to the edge of a 10 μg this compound disc. [] This simple test can aid in the rapid identification of these resistant organisms.

Q7: What are the main routes of elimination for this compound in humans?

A10: Following administration, a portion of this compound is metabolized, and the metabolites, along with the unchanged drug, are primarily excreted in the urine. [, , ]

Q8: How does this compound's chemical structure contribute to its stability?

A11: this compound's structure includes a chiral tetrahydrofuran substituent at the C2 position. [] This structural feature enhances its chemical stability and reduces potential central nervous system side effects compared to other carbapenems like imipenem. []

Q9: What factors can impact the stability of this compound in solid form?

A12: The stability of solid-state this compound is influenced by factors like relative humidity and temperature. [] Studies have investigated its degradation kinetics and thermodynamics under various conditions to understand these effects. []

Q10: Have there been studies investigating this compound's potential to stimulate the human immune system?

A13: Yes, one study examined the effect of this compound on human neutrophils, which are key cells in the immune system's response to infection. [] The study found that this compound enhances the production of superoxide anions by neutrophils, suggesting it might boost certain immune functions. []

Q11: Are there specific analytical methods used to measure this compound concentrations?

A14: Several analytical methods have been developed to quantify this compound in various matrices. These methods include high-performance liquid chromatography (HPLC) with UV detection, [, ] liquid chromatography-tandem mass spectrometry (LC-MS/MS), [] and microbiological assays. [] These techniques are essential for pharmacokinetic studies, formulation development, and quality control.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.